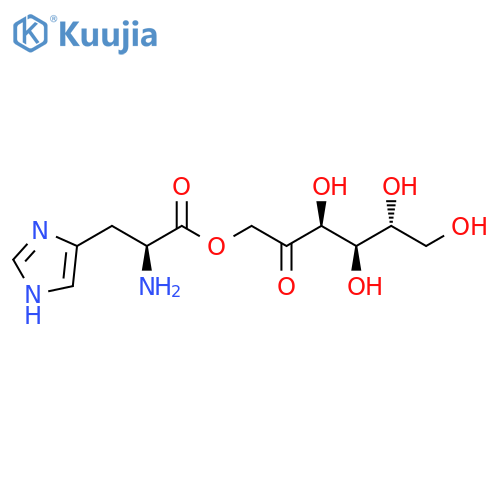Cas no 25020-13-7 (Fructose-histidine)

Fructose-histidine structure
商品名:Fructose-histidine
CAS番号:25020-13-7
MF:C12H19N3O7
メガワット:317.295163393021
CID:2086053
Fructose-histidine 化学的及び物理的性質
名前と識別子
-
- Fructose-histidine
-
- インチ: 1S/C12H19N3O7/c13-7(1-6-2-14-5-15-6)12(21)22-4-9(18)11(20)10(19)8(17)3-16/h2,5,7-8,10-11,16-17,19-20H,1,3-4,13H2,(H,14,15)/t7-,8+,10+,11+/m0/s1
- InChIKey: CJYXLKPEYVVNDY-SCVMZPAESA-N
- ほほえんだ: C(OC(=O)[C@H](CC1N=CNC=1)N)C([C@H]([C@@H]([C@@H](CO)O)O)O)=O
Fructose-histidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | F792590-100mg |
Fructose-histidine |
25020-13-7 | 100mg |
$ 1774.00 | 2023-09-07 | ||
| TRC | F792590-10mg |
Fructose-histidine |
25020-13-7 | 10mg |
$ 230.00 | 2023-09-07 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | F792590-10mg |
(((4s,5r)-2,3,4,5-tetrahydroxytetrahydro-2h-pyran-2-yl)methyl)-l-histidine |
25020-13-7 | 10mg |
¥1800.00 | 2023-09-15 | ||
| A2B Chem LLC | AX37674-100mg |
Fructose-histidine |
25020-13-7 | 100mg |
$3223.00 | 2024-04-20 | ||
| A2B Chem LLC | AX37674-10mg |
Fructose-histidine |
25020-13-7 | 10mg |
$651.00 | 2024-04-20 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | F792590-100mg |
(((4s,5r)-2,3,4,5-tetrahydroxytetrahydro-2h-pyran-2-yl)methyl)-l-histidine |
25020-13-7 | 100mg |
¥14400.00 | 2023-09-15 |
Fructose-histidine 関連文献
-
Bin Wu,Xiaofeng Shi,Wei Han,Taishan Wang,Chunru Wang,Li Jiang RSC Adv. 2018 8 31793
-
Huan Li,Hongyu Chen,Mingxia Li,Qiujun Lu,Youyu Zhang,Shouzhuo Yao New J. Chem. 2019 43 5423
25020-13-7 (Fructose-histidine) 関連製品
- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)
- 1950586-56-7(1-Pyrenyl Potassium Sulfate)
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
